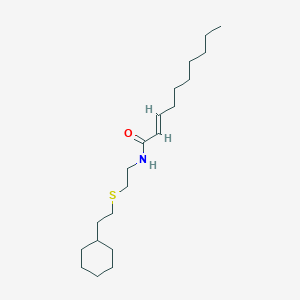

2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide

描述

2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide is an organic compound characterized by its unique structure, which includes a cyclohexylethylsulfanyl group and a dec-2-enamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide typically involves the following steps:

Formation of the Cyclohexylethylsulfanyl Intermediate: This step involves the reaction of cyclohexyl ethyl sulfide with an appropriate alkylating agent under controlled conditions to form the cyclohexylethylsulfanyl intermediate.

Coupling with Dec-2-enamide: The intermediate is then coupled with dec-2-enamide using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反应分析

Types of Reactions

2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding amines or alcohols.

Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, MCPBA

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines or alcohols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Substituted amides or other derivatives

科学研究应用

Chemistry

In synthetic organic chemistry, 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide serves as a versatile intermediate for the synthesis of various bioactive compounds. Its unique structure allows for modifications that can enhance its reactivity and selectivity in chemical reactions.

Synthetic Routes:

- It can be synthesized through the reaction of decenoic acid derivatives with cyclohexyl ethyl sulfide under controlled conditions.

- The compound's sulfide group can participate in nucleophilic substitution reactions, making it useful for further derivatization.

Biology

The biological applications of this compound are primarily focused on its potential as an antimicrobial and anti-inflammatory agent. Preliminary studies suggest that it may exhibit activity against certain pathogens and could modulate inflammatory responses.

Biological Activities:

- Antimicrobial Activity: Research indicates that sulfide compounds can disrupt bacterial cell membranes, leading to cell death.

- Anti-inflammatory Properties: The compound may inhibit pro-inflammatory cytokines, providing a pathway for therapeutic interventions in inflammatory diseases.

Medicine

In the field of medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Its structural characteristics make it a candidate for drug development targeting specific diseases.

Case Studies:

- Case Study 1: A study explored the efficacy of this compound in reducing inflammation in animal models of arthritis, showing promising results in decreasing swelling and pain.

- Case Study 2: Another investigation assessed its antimicrobial properties against resistant strains of bacteria, demonstrating significant inhibition at low concentrations.

作用机制

The mechanism of action of 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

相似化合物的比较

Similar Compounds

2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide: This compound shares structural similarities with 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide and exhibits similar biological activities, such as anti-ulcer properties.

Cyclohex-2-enone derivatives: These compounds also contain cyclohexyl groups and are used in various chemical reactions and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

生物活性

2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide, also known by its CAS number 137089-36-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-ulcer and possible anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research applications.

- Molecular Formula : C16H29NOS

- Molecular Weight : 283.48 g/mol

- Density : Approximately 0.954 g/cm³ (predicted)

- Boiling Point : Approximately 503.3°C (predicted)

Research indicates that this compound exhibits its biological effects primarily through the modulation of cellular signaling pathways. Its mechanism of action appears to involve:

- Inhibition of Phospholipase A2 : This enzyme plays a critical role in the inflammatory response and is involved in the release of arachidonic acid, a precursor for pro-inflammatory mediators.

- Regulation of Prostaglandin E2 Levels : The compound has been shown to maintain levels of prostaglandin E2, which is crucial for gastric mucosal protection and healing processes.

Anti-Ulcer Activity

Several studies have documented the anti-ulcerogenic effects of this compound. Notably, research conducted on rat models demonstrated that it significantly inhibits stress-induced ulcers. The findings suggest that the compound can mitigate ulcer formation by maintaining gastric mucosal integrity and reducing inflammation.

Table 1: Summary of Anti-Ulcer Studies

Case Studies

- Study on Ulcer Models : In a controlled study involving rats subjected to water immersion stress, administration of this compound resulted in a marked decrease in ulcer formation compared to untreated controls. Histological analysis confirmed enhanced mucosal integrity and reduced inflammatory cell infiltration.

- Caspase Activation Studies : Although not directly tested on this compound, related studies on similar compounds suggest that activation of caspases (caspase-8 and caspase-9) may play a role in mediating apoptotic pathways in cancer cells, indicating a potential avenue for further research into the anticancer properties of this compound .

属性

IUPAC Name |

(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NOS/c1-2-3-4-5-6-7-11-14-20(22)21-16-18-23-17-15-19-12-9-8-10-13-19/h11,14,19H,2-10,12-13,15-18H2,1H3,(H,21,22)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBASXFRSUKLSST-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)NCCSCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)NCCSCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137089-36-2 | |

| Record name | 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137089362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the proposed mechanism of action for 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide's anti-ulcerogenic effects?

A1: While the exact mechanism is not fully elucidated, research suggests this compound acts through a dual action: bolstering gastric defensive factors and reducing aggressive factors. [, ] It maintains high molecular weight glycoprotein levels and promotes hexosamine synthesis, both of which are compromised by stress-induced ulcers. [] Furthermore, it reduces lipid peroxide levels in the gastric mucosa, which are elevated during stress. []

Q2: How does 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide influence prostaglandin levels in the gastric mucosa?

A2: This compound has been shown to protect and enhance prostaglandin synthesis in the gastric mucosa. It maintains levels of prostaglandin E2 (PGE2) and PGI2, particularly during the early stages of stress-induced ulcer formation, and further accelerates prostaglandin synthesis in the later phases. []

Q3: What is the significance of the sulfide moiety in 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide's anti-ulcerogenic activity?

A3: Studies have demonstrated that the sulfide group is crucial for the compound's potency. Replacing it with a methylene or oxygen significantly reduces its anti-ulcerogenic effect in stress-induced ulcer models in rats. []

Q4: Does the configuration of the double bond in the decenoyl chain affect the compound's activity?

A4: Yes, compounds with the E-configuration exhibit significantly stronger anti-ulcerogenic activity compared to their corresponding Z-isomers. [] While the position of the double bond within the decenoyl chain doesn't appear to correlate directly with activity, saturation of the double bond tends to decrease the overall anti-ulcerogenic effect. []

Q5: How does 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide compare to other anti-ulcer drugs like plaunotol?

A5: While both compounds exhibit anti-ulcerogenic effects, 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide demonstrates superior potency in various models, including HCl/aspirin, indomethacin, and stress-induced ulcers. [] Specifically, it demonstrates comparable efficacy to plaunotol in ethanol-induced ulcers but outperforms it in other ulcer models. []

Q6: Does 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide impact gastric acid secretion?

A6: Yes, oral administration of 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide at a dose of 100 mg/kg has been shown to decrease gastric acid secretion in pylorus-ligated rats. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。